Allopurinol (sodium)

Description

BenchChem offers high-quality Allopurinol (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allopurinol (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

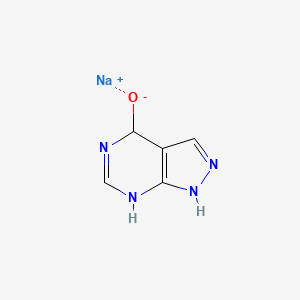

Molecular Formula |

C5H5N4NaO |

|---|---|

Molecular Weight |

160.11 g/mol |

IUPAC Name |

sodium;4,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-olate |

InChI |

InChI=1S/C5H5N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2,5H,(H2,6,7,8,9);/q-1;+1 |

InChI Key |

FSIHPSGWJKWQOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC2=C1C(N=CN2)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Allopurinol Sodium's Mechanism of Action on Xanthine Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol (B61711), a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effect through the potent inhibition of xanthine (B1682287) oxidase, a critical enzyme in purine (B94841) metabolism.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of allopurinol and its primary active metabolite, oxypurinol (B62819), on xanthine oxidase. It delves into the enzyme's catalytic function, the kinetics of inhibition, and detailed experimental protocols for assessing enzyme activity and inhibition. Furthermore, this guide presents visual representations of key pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Xanthine Oxidase and Purine Metabolism

Xanthine oxidase (XO) is a complex metalloenzyme that plays a pivotal role in the catabolism of purines.[3] It catalyzes the final two steps of purine breakdown: the oxidation of hypoxanthine (B114508) to xanthine, and subsequently, the oxidation of xanthine to uric acid.[2] In humans, uric acid is the final product of purine metabolism and is excreted primarily by the kidneys.[1] Dysregulation of this pathway, leading to an overproduction of uric acid, can result in hyperuricemia, a condition strongly associated with gout.[3]

Allopurinol, a structural analog of hypoxanthine, is a widely prescribed medication for the treatment of hyperuricemia.[1][2] Its therapeutic efficacy stems from its ability to inhibit xanthine oxidase, thereby reducing the production of uric acid.[2]

The Catalytic Mechanism of Xanthine Oxidase

Xanthine oxidase is a homodimer, with each subunit containing a molybdenum cofactor (Moco), a flavin adenine (B156593) dinucleotide (FAD) center, and two iron-sulfur clusters. The catalytic cycle primarily occurs at the molybdenum center. The generally accepted mechanism involves the following key steps:

-

Substrate Binding: Hypoxanthine or xanthine binds to the active site of the enzyme near the molybdenum cofactor.

-

Hydroxylation: A hydroxyl group coordinated to the molybdenum atom performs a nucleophilic attack on the substrate.

-

Electron and Proton Transfer: This is followed by the transfer of a hydride from the substrate to the molybdenum center, reducing it from Mo(VI) to Mo(IV).

-

Product Release: The hydroxylated product (xanthine or uric acid) is released.

-

Enzyme Regeneration: The reduced enzyme is reoxidized by transferring electrons through the iron-sulfur clusters to FAD, which in turn reduces molecular oxygen to produce superoxide (B77818) radicals and hydrogen peroxide.

Mechanism of Inhibition by Allopurinol and Oxypurinol

Allopurinol itself is a substrate for xanthine oxidase. The enzyme hydroxylates allopurinol to its active metabolite, oxypurinol (also known as alloxanthine).[1] Both allopurinol and oxypurinol contribute to the inhibition of xanthine oxidase, but through distinct mechanisms.

-

Allopurinol: Acts as a competitive inhibitor, binding to the active site of xanthine oxidase and competing with the natural substrates, hypoxanthine and xanthine.[4]

-

Oxypurinol: Is a more potent, non-competitive inhibitor.[2] It binds very tightly to the reduced form of the molybdenum center in the enzyme's active site.[3] This strong interaction effectively inactivates the enzyme, preventing it from catalyzing the oxidation of purines. This is often referred to as a "suicide inhibition" mechanism, where the enzyme converts the initial drug into a more potent inhibitor.[5]

The long half-life of oxypurinol in the body contributes significantly to the sustained therapeutic effect of allopurinol.[1]

Quantitative Inhibition Data

The inhibitory potency of allopurinol and oxypurinol against xanthine oxidase has been quantified in numerous studies. The following table summarizes key kinetic parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme, substrate concentration, and assay method.

| Inhibitor | Parameter | Value | Enzyme Source | Substrate | Reference |

| Allopurinol | Ki | ~10⁻⁷ M | Not Specified | Xanthine | [3] |

| IC50 | 3.57 ± 0.06 µmol/L | Not Specified | Not Specified | [6] | |

| IC50 | 28.9 µM | Not Specified | Not Specified | [7] | |

| Oxypurinol | Ki | Not Specified | Not Specified | Not Specified | |

| IC50 | Not Specified | Not Specified | Not Specified |

Experimental Protocols

Spectrophotometric Assay for Xanthine Oxidase Activity

This protocol describes a common method for measuring xanthine oxidase activity by monitoring the formation of uric acid, which absorbs light at approximately 290-295 nm.[8][9][10]

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Potassium Phosphate (B84403) Buffer (e.g., 50 mM, pH 7.5)

-

Allopurinol or other inhibitors (dissolved in a suitable solvent like DMSO)

-

UV-transparent 96-well microplate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in the potassium phosphate buffer.

-

Prepare a stock solution of xanthine oxidase in the same buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

-

Prepare serial dilutions of the inhibitor (e.g., allopurinol) and a vehicle control (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well plate or cuvette, add the following in order:

-

Potassium Phosphate Buffer

-

Inhibitor solution or vehicle control

-

Xanthine Oxidase solution

-

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).[8]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the xanthine substrate solution.

-

Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).[11]

-

-

Data Analysis:

-

Calculate the initial reaction rate (velocity) from the linear portion of the absorbance vs. time plot.

-

The molar extinction coefficient of uric acid under these conditions is approximately 1.22 x 10⁴ M⁻¹cm⁻¹.[9]

-

Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Determination of Inhibition Constant (Ki)

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed with varying concentrations of both the substrate and the inhibitor.[11]

Procedure:

-

Follow the general spectrophotometric assay protocol described above.

-

Perform the assay with a matrix of different fixed concentrations of the inhibitor and varying concentrations of the substrate (xanthine).

-

Measure the initial reaction rates for each condition.

-

Data Analysis:

-

Generate double reciprocal plots (Lineweaver-Burk plots) of 1/velocity versus 1/[substrate] for each inhibitor concentration.

-

Analyze the pattern of the lines to determine the mode of inhibition.

-

The Ki can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

-

Visualizations

Purine Catabolism Pathway and Allopurinol's Site of Action

Caption: Purine catabolism pathway and the inhibitory action of allopurinol.

Experimental Workflow for Xanthine Oxidase Inhibition Assay

Caption: General workflow for a xanthine oxidase inhibition assay.

Logical Relationship of Allopurinol's Mechanism of Action

Caption: The dual inhibitory mechanism of allopurinol and oxypurinol on xanthine oxidase.

Conclusion

Allopurinol's efficacy as a treatment for hyperuricemia is a direct consequence of its well-defined mechanism of action on xanthine oxidase. Through the competitive inhibition by the parent drug and the potent, mechanism-based inhibition by its metabolite, oxypurinol, the production of uric acid is effectively suppressed. A thorough understanding of these molecular interactions, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development of novel and improved therapies targeting xanthine oxidase. The visualization of these complex processes provides a clear and concise framework for researchers and drug development professionals, facilitating further innovation in this critical therapeutic area.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. dl.icdst.org [dl.icdst.org]

- 10. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. benchchem.com [benchchem.com]

Allopurinol Sodium: An In-Depth Technical Guide to its Role in Purine Catabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol (B61711) sodium, a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effect by strategically intervening in the purine (B94841) catabolism pathway. This technical guide provides a comprehensive examination of the biochemical mechanisms, quantitative kinetics, and experimental methodologies related to allopurinol and its primary active metabolite, oxypurinol (B62819). By inhibiting the enzyme xanthine (B1682287) oxidase, allopurinol effectively curtails the production of uric acid, the final product of purine degradation in humans. This document serves as a detailed resource for researchers and drug development professionals, offering structured data, in-depth experimental protocols, and visual representations of the key pathways and workflows to facilitate a deeper understanding of allopurinol's pharmacology.

Introduction

Purine metabolism is a fundamental biological process involving the synthesis and degradation of purine nucleotides, essential components of nucleic acids and energy currency. The catabolism of purines culminates in the formation of uric acid, a sparingly soluble compound.[1] Elevated levels of uric acid in the bloodstream, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition of gout.[2]

Allopurinol, a structural analog of the natural purine base hypoxanthine (B114508), was developed as a rational approach to control uric acid production.[2] Administered as allopurinol sodium for intravenous use, it is a potent inhibitor of xanthine oxidase, the pivotal enzyme in the terminal steps of purine catabolism.[3][4] This guide delves into the intricate details of allopurinol's interaction with this pathway, providing the technical information necessary for advanced research and development.

The Purine Catabolism Pathway and the Role of Xanthine Oxidase

The degradation of purine nucleotides, primarily adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), proceeds through a series of enzymatic steps to yield hypoxanthine and guanine. Guanine is deaminated to form xanthine. Hypoxanthine is then oxidized to xanthine, and subsequently, xanthine is oxidized to uric acid. Both of these final oxidative steps are catalyzed by the enzyme xanthine oxidase.[1][5]

Mechanism of Action of Allopurinol and Oxypurinol

Allopurinol functions as a competitive inhibitor of xanthine oxidase. Following administration, allopurinol is rapidly metabolized by xanthine oxidase to its major active metabolite, oxypurinol (also known as alloxanthine).[3][6] Oxypurinol is also a potent inhibitor of xanthine oxidase and has a significantly longer half-life than allopurinol, contributing substantially to the overall therapeutic effect.[3][6]

The inhibition of xanthine oxidase by allopurinol and oxypurinol leads to a decrease in the production of uric acid.[4] Consequently, the concentrations of the more soluble purine precursors, hypoxanthine and xanthine, increase in the blood and urine.[2]

Quantitative Data

The efficacy of allopurinol and oxypurinol as xanthine oxidase inhibitors has been quantified through various pharmacokinetic and pharmacodynamic parameters.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for allopurinol and its active metabolite, oxypurinol, in humans with normal renal function.

| Parameter | Allopurinol | Oxypurinol | Reference(s) |

| Oral Bioavailability | 79 ± 20% | - | [3][6] |

| Elimination Half-life (t½) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours | [3][6] |

| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg | [3][6] |

| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg | [3][6] |

Xanthine Oxidase Inhibition

The inhibitory potency of allopurinol and oxypurinol against xanthine oxidase is characterized by their IC50 and Ki values. It is important to note that these values can vary depending on the enzyme source and assay conditions.

| Compound | Parameter | Value | Conditions | Reference(s) |

| Allopurinol | IC50 | 2.84 ± 0.41 µM | Bovine Milk Xanthine Oxidase | [7] |

| IC50 | 0.84 ± 0.019 µM | Bovine Xanthine Oxidase | [8] | |

| Oxypurinol | Ki | 35 nM | Human Xanthine Dehydrogenase/Oxidase | [9] |

| Ki | 6.35 ± 0.96 µM | Bovine Milk Xanthine Oxidase (XO form), Substrate: Xanthine | [9] | |

| IC50 | ~15.2 µM | In vitro assay | [9] |

Clinical Efficacy: Uric Acid Reduction

Clinical studies have demonstrated a dose-dependent reduction in serum uric acid levels with allopurinol treatment.

| Allopurinol Daily Dose | Percentage of Patients Achieving Target Serum Urate (<6 mg/dL) | Reference(s) |

| < 300 mg | < 50% | [10] |

| 300 mg | < 50% | [10] |

| > 300 mg | < 50% | [10] |

It is noteworthy that even at doses of 300 mg/day or higher, a significant portion of patients may not reach the target serum uric acid level, highlighting the importance of individualized dose titration.[10][11][12]

Experimental Protocols

This section provides a detailed methodology for a common in vitro assay to determine the inhibitory activity of a compound, such as allopurinol, on xanthine oxidase.

In Vitro Spectrophotometric Xanthine Oxidase Inhibition Assay

Principle: This assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance maximum at approximately 295 nm. The rate of increase in absorbance at this wavelength is proportional to the enzyme activity.

Materials:

-

Xanthine oxidase (from bovine milk or other suitable source)

-

Xanthine

-

Allopurinol (or test compound)

-

Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 295 nm

Procedure:

-

Preparation of Reagents:

-

Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.5.

-

Xanthine Solution (Substrate): Prepare a stock solution of xanthine in the phosphate buffer. The final concentration in the assay is typically in the range of 50-100 µM.

-

Xanthine Oxidase Solution (Enzyme): Prepare a stock solution of xanthine oxidase in cold phosphate buffer immediately before use. The final concentration should be optimized to yield a linear rate of uric acid formation for at least 10 minutes. A typical starting concentration is 0.05-0.1 U/mL.

-

Inhibitor Solutions: Prepare a stock solution of allopurinol (or the test compound) in DMSO. Prepare serial dilutions in phosphate buffer to achieve a range of final concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

-

-

Assay Protocol:

-

In a 96-well UV-transparent microplate, add the following to each well:

-

Phosphate buffer

-

Inhibitor solution (or vehicle for control)

-

Xanthine solution

-

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.

-

Initiate the reaction by adding the xanthine oxidase solution to each well.

-

Immediately begin measuring the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the velocity of the reaction without the inhibitor and V_inhibitor is the velocity with the inhibitor.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor, and analyze the data using a Lineweaver-Burk plot.

-

Quantification of Allopurinol and Oxypurinol in Biological Samples

Accurate quantification of allopurinol and its active metabolite, oxypurinol, in biological matrices such as plasma or serum is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) are commonly employed methods.[13]

General Workflow for Sample Analysis:

-

Sample Collection and Preparation: Collect blood samples and process to obtain plasma or serum.

-

Protein Precipitation: Remove proteins from the sample, typically by adding an organic solvent like acetonitrile.

-

Extraction (optional): For increased sensitivity and to remove interfering substances, a liquid-liquid or solid-phase extraction step may be performed.

-

Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) to separate allopurinol, oxypurinol, and an internal standard.

-

Detection:

-

UV Detection: Monitor the column effluent at a specific wavelength (e.g., 254 nm) where allopurinol and oxypurinol absorb light.[13]

-

Mass Spectrometry (MS/MS) Detection: Utilize a mass spectrometer to detect and quantify the parent and fragment ions of allopurinol and oxypurinol for higher sensitivity and specificity.

-

-

Quantification: Determine the concentrations of allopurinol and oxypurinol in the samples by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.

Conclusion

Allopurinol sodium remains a critical therapeutic agent for the management of conditions arising from hyperuricemia. Its mechanism of action, centered on the potent inhibition of xanthine oxidase by its active metabolite oxypurinol, is a well-established paradigm in pharmacology. This technical guide has provided a detailed overview of the purine catabolism pathway, the specific inhibitory actions of allopurinol and oxypurinol, comprehensive quantitative data on their pharmacokinetics and inhibitory constants, and a practical experimental protocol for in vitro analysis. This information is intended to serve as a valuable resource for the scientific community, fostering further research and innovation in the development of urate-lowering therapies.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. researchgate.net [researchgate.net]

- 4. herbmedpharmacol.com [herbmedpharmacol.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Understanding the dose–response relationship of allopurinol: predicting the optimal dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allopurinol extension trial backs treat-to-target approach in gout | MDedge [mdedge.com]

- 10. A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. research.utwente.nl [research.utwente.nl]

- 13. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical interactions of Allopurinol sodium's active metabolite, oxypurinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypurinol (B62819), the primary active metabolite of allopurinol (B61711), is a cornerstone in the management of hyperuricemia and gout. Its therapeutic efficacy is predominantly attributed to its role as a potent inhibitor of xanthine (B1682287) oxidase, a pivotal enzyme in the purine (B94841) degradation pathway. This technical guide provides a comprehensive examination of the biochemical interactions of oxypurinol, focusing on its mechanism of action, enzyme kinetics, and its effects on associated metabolic pathways. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to serve as a valuable resource for researchers and professionals in the field of drug development and metabolic diseases.

Introduction

Allopurinol is rapidly metabolized in the body to its active form, oxypurinol (also known as oxipurinol), which is responsible for the majority of its pharmacological activity.[1][2] Unlike allopurinol, which has a short half-life of about 1-2 hours, oxypurinol has a much longer half-life of approximately 15 hours, allowing for once-daily dosing.[3] This extended duration of action is crucial for the sustained inhibition of uric acid production. This document delves into the intricate biochemical interactions of oxypurinol, providing a detailed understanding of its molecular mechanisms.

Primary Mechanism of Action: Inhibition of Xanthine Oxidoreductase

Oxypurinol exerts its primary therapeutic effect by inhibiting xanthine oxidoreductase (XOR), a molybdenum-containing enzyme that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[4] XOR catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine (B114508) to xanthine and then xanthine to uric acid.[4][5]

Enzyme Kinetics and Inhibition Profile

Oxypurinol is a potent, competitive inhibitor of xanthine oxidase.[1][2] It binds to the molybdenum active site of the enzyme, preventing the binding of its natural substrates, hypoxanthine and xanthine.[4] The inhibition is complex, exhibiting characteristics of both competitive and suicide (mechanism-based) inhibition.[4] Allopurinol is first oxidized by XOR to oxypurinol, which then binds tightly to the reduced Mo(IV) state of the enzyme's active site, leading to potent inhibition.[2][4]

The inhibitory potency of oxypurinol against xanthine oxidase has been quantified through various kinetic parameters. The following table summarizes key data from the literature.

| Parameter | Value | Enzyme Source | Substrate | Conditions | Reference(s) |

| Ki | 6.35 ± 0.96 µM | Bovine Milk Xanthine Oxidase (XO form) | Xanthine | - | [2] |

| Ki | 4.60 ± 0.87 µM | Bovine Milk Xanthine Dehydrogenase (XDH form) | Xanthine | - | [2] |

| Ki | 3.15 ± 0.22 µM | Bovine Milk Xanthine Dehydrogenase (XDH form) | Hypoxanthine | - | [2] |

| Ki | 1.29 µM | Bovine Milk Xanthine Dehydrogenase (XDH form) | Hypoxanthine | Artificial electron acceptor (phenazine methosulfate) | [2][6] |

| IC50 | ~15.2 µM | In vitro assay | - | Compared to allopurinol at 8.4 µM | [1] |

| Combined IC50 (Allopurinol + Oxypurinol) | 0.36 mg/L | Human | - | In neonates with HIE | [7] |

Signaling Pathway: Purine Catabolism and Xanthine Oxidase Inhibition

The following diagram illustrates the purine catabolism pathway and the central role of xanthine oxidase, which is the target of oxypurinol.

Experimental Protocol: In Vitro Xanthine Oxidase Activity Assay (Spectrophotometric)

This protocol outlines a standard method for determining the inhibitory activity of oxypurinol on xanthine oxidase by monitoring the formation of uric acid, which absorbs light at approximately 295 nm.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Oxypurinol (inhibitor)

-

Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.5)

-

DMSO (for dissolving oxypurinol if necessary)

-

UV-Vis Spectrophotometer or 96-well UV-transparent microplate reader

-

Quartz cuvettes or UV-transparent 96-well plates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in the potassium phosphate buffer.

-

Prepare a stock solution of oxypurinol in buffer or DMSO. Further dilutions should be made in the assay buffer.

-

Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use. The final concentration should be determined empirically (e.g., 0.05-0.1 U/mL).[8]

-

-

Assay Setup:

-

For each reaction, prepare a mixture containing the phosphate buffer, xanthine solution, and the desired concentration of oxypurinol (or vehicle control).

-

Include a blank for each sample concentration containing all components except xanthine oxidase.

-

A typical reaction mixture in a 96-well plate might consist of 50 µL of inhibitor solution, 30 µL of buffer, and 40 µL of xanthine oxidase solution.[8] Pre-incubate at 25°C for 15 minutes.[8]

-

-

Enzyme Reaction and Measurement:

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of oxypurinol.

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

-

For determining the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk plot.

-

The following diagram illustrates the general workflow for assessing the inhibitory effect of oxypurinol on xanthine oxidase.

Secondary Biochemical Interactions

Beyond its primary role as a xanthine oxidase inhibitor, oxypurinol and its precursors can influence other metabolic pathways, notably purine and pyrimidine (B1678525) synthesis.

Effects on Purine Metabolism and Feedback Inhibition

By blocking the degradation of hypoxanthine and xanthine, allopurinol and oxypurinol lead to an accumulation of these purine bases. These can then be salvaged via the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). These purine ribonucleotides, in turn, act as feedback inhibitors of amidophosphoribosyltransferase, the rate-limiting enzyme in de novo purine synthesis.[9][10] However, studies have shown that oxypurinol only weakly inhibits the conversion of hypoxanthine to xanthine, suggesting it is less likely to significantly affect the feedback inhibition of de novo purine synthesis compared to allopurinol.[2][11]

Interaction with Purine Nucleoside Phosphorylase (PNP)

Oxypurinol has been observed to be a weak allosteric inhibitor of purine nucleoside phosphorylase (PNP), an enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of purine nucleosides.[2][6] Allopurinol and its riboside derivative are also weak inhibitors of PNP, with Ki values greater than 200 µM.[2]

This protocol describes a method to measure PNP activity by monitoring the formation of hypoxanthine from inosine, which is then converted to uric acid.

Materials:

-

PNP Assay Buffer

-

Inosine (substrate)

-

Developer Enzyme Mix (containing xanthine oxidase)

-

PNP Positive Control

-

Cell/Tissue Lysates

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 293 nm

Procedure:

-

Sample Preparation:

-

Assay Setup:

-

Add samples, positive control, and a reagent background control to the wells of a 96-well plate.[13]

-

Adjust the volume in each well with PNP Assay Buffer.

-

-

Enzyme Reaction and Measurement:

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔOD/min) for each sample.

-

The PNP activity can be calculated based on a standard curve if absolute quantification is required.

-

Influence on Pyrimidine Metabolism

Allopurinol and its metabolites, including oxypurinol, can interfere with de novo pyrimidine biosynthesis. This occurs through the inhibition of orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidylic decarboxylase (ODC), the enzymes responsible for converting orotic acid to uridine-5'-monophosphate (UMP).[5][14] This inhibition can lead to an increase in the urinary excretion of orotic acid and orotidine.[15] Interestingly, in vitro studies have shown that incubation with oxypurinol can lead to an "activation" of the OPRT enzyme in erythrocytes.[14]

The following diagram illustrates the points of inhibition by allopurinol/oxypurinol ribonucleotides in the de novo pyrimidine synthesis pathway.

Interaction with Renal Transporters

Oxypurinol is primarily cleared from the body by the kidneys through urinary excretion.[16] Its renal handling is complex and involves active tubular reabsorption, mediated by various renal transporters. Due to its structural similarity to urate, it is believed to be a substrate for several urate transporters.[16] In vitro evidence suggests that oxypurinol is a substrate for ABCG2, URAT1, and GLUT9.[17] The co-administration of uricosuric drugs like probenecid (B1678239) can increase the renal clearance of oxypurinol by inhibiting these transporters.[16][18]

Experimental Approaches for Studying Transporter Interactions

Investigating the interaction of oxypurinol with renal transporters typically involves in vitro cellular models.

Common Methodologies:

-

Cell-based Assays: Utilize cell lines (e.g., HEK293, CHO) that are engineered to overexpress specific human renal transporters (e.g., OAT1, OAT3, URAT1, GLUT9, ABCG2).

-

Uptake/Efflux Studies:

-

Cells are incubated with radiolabeled oxypurinol or a known substrate of the transporter in the presence and absence of oxypurinol.

-

The intracellular concentration of the labeled compound is measured over time to determine if oxypurinol acts as a substrate (is transported) or an inhibitor (blocks transport of the known substrate).

-

-

Membrane Vesicle Assays: Use isolated membrane vesicles from cells overexpressing the transporter of interest to study transport kinetics in a more controlled environment.

Conclusion

Oxypurinol's biochemical profile is dominated by its potent inhibition of xanthine oxidase, the primary mechanism underlying its therapeutic efficacy in hyperuricemia. However, its interactions extend to other key enzymes in purine and pyrimidine metabolism, as well as renal transporters that govern its excretion. A thorough understanding of these multifaceted interactions, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the continued development of novel therapeutic strategies for metabolic disorders and for optimizing the clinical use of this important drug. The provided diagrams offer a clear visualization of the complex biochemical pathways and experimental workflows involved in the study of oxypurinol.

References

- 1. benchchem.com [benchchem.com]

- 2. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. herbmedpharmacol.com [herbmedpharmacol.com]

- 4. benchchem.com [benchchem.com]

- 5. Mechanism of allopurinol-mediated increase in enzyme activity in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. benchchem.com [benchchem.com]

- 9. genome.tokushima-u.ac.jp [genome.tokushima-u.ac.jp]

- 10. Feedback inhibition of amidophosphoribosyltransferase regulates the rate of cell growth via purine nucleotide, DNA, and protein syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. content.abcam.com [content.abcam.com]

- 14. JCI - Mechanism of allopurinol-mediated increase in enzyme activity in man [jci.org]

- 15. Effect of allopurinol and oxipurinol on pyrimidine synthesis in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The impact of genetic variability in urate transporters on oxypurinol pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The pharmacokinetics of oxypurinol in people with gout - PMC [pmc.ncbi.nlm.nih.gov]

Allopurinol Sodium as a Reactive Oxygen Species (ROS) Inhibitor in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol (B61711), a structural isomer of hypoxanthine (B114508), and its active metabolite oxypurinol (B62819), are potent inhibitors of xanthine (B1682287) oxidase, a key enzyme in purine (B94841) metabolism that is also a significant source of cellular reactive oxygen species (ROS).[1][2] Beyond its well-established role in the treatment of hyperuricemia and gout, allopurinol is increasingly recognized for its antioxidant properties and its potential therapeutic applications in conditions associated with oxidative stress. This technical guide provides an in-depth overview of the use of allopurinol sodium as a ROS inhibitor in cellular models, detailing its mechanisms of action, summarizing quantitative data from various studies, and providing experimental protocols for its evaluation.

Core Mechanisms of ROS Inhibition

Allopurinol primarily reduces cellular ROS levels through a dual mechanism:

-

Inhibition of Xanthine Oxidase (XO): Allopurinol is a competitive inhibitor of xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] These reactions utilize molecular oxygen as an electron acceptor, leading to the production of superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[1] By blocking this enzymatic activity, allopurinol significantly curtails a major source of cellular ROS.[1] This is particularly relevant in pathological conditions like ischemia-reperfusion injury, where XO activity is upregulated.[1]

-

Direct Free Radical Scavenging: At higher concentrations, allopurinol and its metabolite oxypurinol exhibit direct antioxidant properties by scavenging free radicals such as hydroxyl radicals and hypochlorous acid.[1]

Signaling Pathway of Allopurinol's Primary Mechanism

The following diagram illustrates the core signaling pathway through which allopurinol inhibits ROS production via xanthine oxidase inhibition.

Caption: Allopurinol inhibits Xanthine Oxidase, blocking ROS production.

Quantitative Data on Allopurinol's Efficacy

The following tables summarize quantitative data from various studies on the efficacy of allopurinol in reducing markers of oxidative stress.

Table 1: In Vitro Xanthine Oxidase Inhibition

| Compound | IC50 (µM) | Inhibition Type | Reference |

| Allopurinol | 2.84 ± 0.41 | Competitive | [3] |

| Allopurinol | Complete inhibition at ≥ 200 µM | - | [4] |

| Oxypurinol | - | Irreversible | [5] |

Table 2: Effects on Cellular ROS and Oxidative Stress Markers

| Cell Type | Allopurinol Concentration | Effect | Reference |

| Neonatal Rat Cardiomyocytes | 10 µM | Suppressed hypoxia-reoxygenation induced ROS production. | [6][7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Reduced mitochondrial ROS production. | [8] |

| Rodent Models (in vivo) | 50 mg/kg | Decreased myeloperoxidase levels. | [9][10] |

| HeLa and HT29 cells | Not specified | Inhibited DNA damage-induced MICA/B expression by blocking uric acid production. | [11] |

Table 3: Effects on Endothelial Function (Clinical Studies)

| Patient Population | Allopurinol Dose | Effect on Endothelial Function | Reference |

| Chronic Heart Failure | 300 mg/day | 59% improvement in Forearm Blood Flow (FBF) | [12] |

| Chronic Heart Failure | 600 mg/day | 143% improvement in FBF | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of allopurinol on ROS.

In Vitro Xanthine Oxidase Activity Assay

This spectrophotometric assay measures the direct inhibitory effect of allopurinol on xanthine oxidase activity.[1][14]

Materials:

-

96-well UV-transparent plate

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

Xanthine solution (e.g., 150 µM in phosphate buffer)

-

Xanthine oxidase stock solution (e.g., 0.1 units/mL in phosphate buffer)

-

Allopurinol stock solution (dissolved in DMSO, then diluted in buffer)[1][15]

-

Microplate spectrophotometer

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of phosphate buffer

-

25 µL of allopurinol solution (or vehicle for control)

-

25 µL of xanthine oxidase solution

-

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes.

-

Reaction Initiation: Add 150 µL of the xanthine solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 295 nm every minute for 15-30 minutes.[1] The increase in absorbance corresponds to the formation of uric acid.

-

Data Analysis: Calculate the rate of uric acid formation (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each allopurinol concentration and calculate the IC50 value.

Intracellular ROS Measurement using DCFH-DA

This protocol describes the quantification of total intracellular ROS in cultured cells treated with allopurinol.[1]

Materials:

-

Cultured cells (e.g., HUVECs, fibroblasts)

-

6-well plates

-

Allopurinol stock solution

-

ROS inducer (e.g., H₂O₂) (optional)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.

-

Treatment: Treat cells with desired concentrations of allopurinol for a specified duration. Include controls: untreated, vehicle-treated, and a positive control (e.g., cells treated with an ROS inducer).[1]

-

Staining:

-

Remove the culture medium and wash cells once with warm PBS.

-

Add 1 mL of 10 µM DCFH-DA in serum-free medium to each well.

-

Incubate at 37°C for 30 minutes in the dark.

-

-

Harvesting and Analysis:

-

Wash cells twice with PBS.

-

Harvest cells using Trypsin-EDTA and resuspend in PBS.

-

Analyze the fluorescence intensity using a flow cytometer (e.g., FITC channel) or a fluorescence plate reader.

-

Experimental Workflow for Intracellular ROS Measurement

Caption: Workflow for intracellular ROS measurement using DCFH-DA.

Malondialdehyde (MDA) Assay for Lipid Peroxidation

This assay quantifies lipid peroxidation by measuring MDA, a byproduct, in cell or tissue lysates.[1]

Materials:

-

Cell (e.g., 2 x 10⁶) or tissue (10 mg) samples

-

MDA Lysis Buffer (with BHT)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissue in ice-cold MDA Lysis Buffer with BHT.

-

Centrifuge the homogenate at 13,000 x g for 10 minutes to remove insoluble material.

-

-

Reaction:

-

To 200 µL of the supernatant, add 200 µL of 10% TCA and 200 µL of 0.67% TBA.

-

Vortex and incubate at 95°C for 60 minutes.

-

-

Measurement:

-

Cool samples on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant and measure the absorbance at 532 nm.

-

-

Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard.

Broader Signaling Impacts of Allopurinol

Beyond direct XO inhibition, allopurinol's reduction of uric acid and ROS can influence other signaling pathways implicated in oxidative stress and inflammation.

-

Renin-Angiotensin-Aldosterone System (RAAS): Uric acid can activate the RAAS, which in turn stimulates ROS production via AT1-mediated NADPH oxidase activation.[8] By lowering uric acid, allopurinol can attenuate this pathway.[8]

-

NF-κB and MAPK Pathways: Both uric acid and ROS can activate pro-inflammatory pathways such as NF-κB and MAPK (p38, ERK).[6][7][8] Allopurinol has been shown to modulate these pathways, contributing to its anti-inflammatory effects.[6][7][8]

-

Hypoxia-Inducible Factor 1-α (HIF-1α): Some studies suggest that allopurinol may inhibit HIF-1α, a key regulator of cellular response to hypoxia.[8]

Interconnected Signaling Pathways Influenced by Allopurinol

Caption: Allopurinol's impact on interconnected signaling pathways.

Conclusion

Allopurinol sodium is a versatile tool for studying and mitigating oxidative stress in cellular models. Its well-defined primary mechanism of xanthine oxidase inhibition, coupled with its direct scavenging activities, makes it an effective ROS inhibitor. The protocols and data presented in this guide provide a robust framework for researchers to investigate the multifaceted effects of allopurinol in various experimental systems, thereby contributing to a deeper understanding of its therapeutic potential in diseases associated with oxidative stress. It is recommended to employ multiple assays to obtain a comprehensive profile of allopurinol's antioxidant activity in any given cellular model.

References

- 1. benchchem.com [benchchem.com]

- 2. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. herbmedpharmacol.com [herbmedpharmacol.com]

- 4. Allopurinol: discrimination of antioxidant from enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allopurinol reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allopurinol modulates reactive oxygen species generation and Ca2+ overload in ischemia-reperfused heart and hypoxia-reoxygenated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Allopurinol Attenuates Senescence and Oxidative Stress in Endothelial Cells Exposed to Serum from Hypertensive Patients with Hyperuricemia - a Pilot Study [cellphysiolbiochem.com]

- 9. Alzheimer's Association International Conference [alz.confex.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. ahajournals.org [ahajournals.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Structural Analysis of Allopurinol Sodium and its Binding to Xanthine Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol (B61711) is a cornerstone in the management of hyperuricemia and gout, conditions characterized by elevated levels of uric acid in the blood.[1] Its therapeutic effect is primarily mediated through the inhibition of xanthine (B1682287) oxidase, a key enzyme in the purine (B94841) catabolism pathway responsible for the oxidation of hypoxanthine (B114508) and xanthine to uric acid.[1][2] This technical guide provides an in-depth analysis of the structural characteristics of allopurinol sodium and the molecular interactions governing its binding to xanthine oxidase.

Allopurinol, a structural isomer of hypoxanthine, is administered as a prodrug and is metabolized by xanthine oxidase to its active form, oxypurinol (B62819) (also known as alloxanthine).[3][4] It is this metabolite that acts as a potent inhibitor of the enzyme.[3][4] Understanding the precise structural details of this interaction is paramount for the rational design of novel and more effective xanthine oxidase inhibitors.

Structural Properties of Allopurinol Sodium

Allopurinol sodium is the sodium salt of allopurinol.[5][6] Allopurinol itself is a pyrazolopyrimidine, with a molecular formula of C₅H₄N₄O and a molecular weight of approximately 136.11 g/mol .[2][7] The sodium salt has the molecular formula C₅H₃N₄NaO.[8] The structural similarity of allopurinol to the natural substrates of xanthine oxidase, hypoxanthine and xanthine, is key to its inhibitory action.[2]

| Property | Value | Reference |

| Molecular Formula (Allopurinol) | C₅H₄N₄O | [2][7] |

| Molecular Weight (Allopurinol) | 136.114 g/mol | [2] |

| Molecular Formula (Allopurinol Sodium) | C₅H₃N₄NaO | [8] |

| Molecular Weight (Allopurinol Sodium) | 158.09 g/mol | [6] |

| pKa | 9.4, 10.2 | [7][9] |

Mechanism of Action and Binding to Xanthine Oxidase

Allopurinol acts as a competitive inhibitor of xanthine oxidase.[10][11] The enzyme hydroxylates allopurinol to oxypurinol, which then binds tightly within the molybdenum active site of the reduced form of the enzyme.[3][12] This binding is exceptionally strong, rendering the enzyme inactive.[3]

Crystal structure analyses of bovine milk xanthine dehydrogenase complexed with oxypurinol have revealed direct coordination between the N2 nitrogen of oxypurinol and the molybdenum atom at the active site.[13] This covalent interaction is a critical feature of the tight-binding inhibition.[12][13] Key amino acid residues within the active site, including glutamate (B1630785) 802, arginine 880, and glutamate 1261, form hydrogen bonds with oxypurinol, further stabilizing the complex.[13]

Molecular docking and dynamics simulations have provided additional insights into the binding process, indicating that the binding of allopurinol can induce conformational changes in the enzyme structure.[14][15]

Purine Catabolism and Allopurinol Inhibition

The following diagram illustrates the purine degradation pathway and the point of inhibition by allopurinol and its active metabolite, oxypurinol.

Purine catabolism and the inhibitory action of allopurinol.

Quantitative Analysis of Allopurinol-Xanthine Oxidase Interaction

Various studies have quantified the inhibitory potency and binding affinity of allopurinol and its derivatives for xanthine oxidase. This data is crucial for comparing the efficacy of different inhibitors.

| Parameter | Value | Substrate | Organism | Reference |

| IC₅₀ | ||||

| Allopurinol | 0.13 µg/mL | Hypoxanthine | [11] | |

| Allopurinol | 0.11 µg/mL | Xanthine | [11] | |

| Allopurinol Sodium | 7.82 ± 0.12 µM | [16] | ||

| Binding Energy | ||||

| Allopurinol | -4.47 kcal/mol | [17] | ||

| Inhibition Constant (Ki) | ||||

| Allopurinol | 2.12 µM | Xanthine | [18] | |

| Oxypurinol | 10.6 M (weak) | [12] | ||

| Kinetic Parameters | ||||

| Inhibition Type | Competitive | Hypoxanthine/Xanthine | [11] |

Experimental Protocols

The assessment of xanthine oxidase inhibition by allopurinol typically involves in vitro enzyme assays. Spectrophotometric and fluorometric methods are commonly employed.

Spectrophotometric Assay for Xanthine Oxidase Activity

This method measures the formation of uric acid from xanthine by monitoring the increase in absorbance at approximately 295 nm.[19]

Materials:

-

Potassium phosphate (B84403) buffer (e.g., 70 mM, pH 7.5)

-

Xanthine oxidase solution (e.g., 0.05 U/mL)

-

Xanthine solution (e.g., 150 µM or 300 µM)

-

Allopurinol sodium (or other inhibitor) solution

-

DMSO (for dissolving inhibitor)

-

96-well UV-transparent microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of the inhibitor (e.g., allopurinol sodium) in DMSO. The final DMSO concentration in the assay should not exceed 1%.[19]

-

Add 50 µL of the inhibitor solution to the wells of a 96-well plate. For the control, use DMSO.[19]

-

Add 30 µL of potassium phosphate buffer.[19]

-

Add 40 µL of the xanthine oxidase solution to each well.[19]

-

Pre-incubate the plate at 25°C for 15 minutes.[19]

-

Initiate the reaction by adding 60 µL of the xanthine substrate solution.[19]

-

Immediately begin measuring the absorbance at 295 nm and continue to take readings every minute for 15-30 minutes.[19]

Data Analysis: Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the rate in the control.

Experimental Workflow for In Vivo Inhibitor Assessment

The following diagram outlines a typical workflow for evaluating the efficacy of a xanthine oxidase inhibitor in a rodent model of hyperuricemia.

General workflow for in vivo assessment of a xanthine oxidase inhibitor.

Logical Relationship of Allopurinol's Mechanism

The following diagram illustrates the logical steps involved in the inhibitory action of allopurinol on xanthine oxidase.

References

- 1. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allopurinol: Mechanism of Action & Structure | Study.com [study.com]

- 3. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Study of the Interaction between Xanthine Oxidase and Its Inhibitors from Chrysanthemum morifolium Using Computational Simulation and Multispectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Allopurinol Sodium | C5H3N4NaO | CID 23662349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Allopurinol | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. Allopurinol [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rcsb.org [rcsb.org]

- 14. Molecular Dockings and Molecular Dynamics Simulations Reveal the Potency of Different Inhibitors against Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. selleckchem.com [selleckchem.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. herbmedpharmacol.com [herbmedpharmacol.com]

- 19. benchchem.com [benchchem.com]

Exploring the Antimetabolite Properties of Allopurinol in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol (B61711), a structural analogue of hypoxanthine, is a well-established drug for the treatment of hyperuricemia and gout. Its primary mechanism of action in humans is the inhibition of xanthine (B1682287) oxidase, a key enzyme in purine (B94841) catabolism. Beyond its application in human medicine, allopurinol exhibits significant antimetabolite properties against a range of microorganisms. This technical guide provides an in-depth exploration of these properties, focusing on its mechanisms of action, quantitative inhibitory data, and detailed experimental protocols for its investigation. The guide is intended for researchers, scientists, and drug development professionals interested in the antimicrobial potential of allopurinol and its derivatives.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents and the repurposing of existing drugs. Allopurinol, a compound with a long history of clinical use, presents an intriguing case for antimicrobial drug discovery. Its ability to interfere with fundamental metabolic pathways, particularly purine metabolism, makes it a potential inhibitor of microbial growth and virulence. This guide delves into the core antimetabolite properties of allopurinol, providing a comprehensive resource for researchers in the field.

Mechanisms of Action in Microorganisms

Allopurinol's antimicrobial effects are primarily attributed to its interference with purine metabolism and, in some bacteria, the disruption of cell-to-cell communication.

Inhibition of the Purine Salvage Pathway in Protozoa

Many protozoan parasites, such as Leishmania and Trypanosoma cruzi, lack the ability to synthesize purines de novo and are therefore entirely dependent on salvaging purines from their host. Allopurinol acts as a substrate for key enzymes in this pathway, leading to the formation of fraudulent nucleotides and subsequent disruption of nucleic acid and protein synthesis.[1][2][3]

The metabolic conversion of allopurinol in these organisms typically involves the following steps:

-

Uptake: Allopurinol is transported into the parasite.

-

Conversion to a Ribonucleoside: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts allopurinol to allopurinol ribonucleoside monophosphate (allopurinol ribotide).[4]

-

Further Phosphorylation: Allopurinol ribotide can be further phosphorylated to the di- and triphosphate forms.

-

Incorporation into Nucleic Acids: These fraudulent nucleotides can be incorporated into RNA, leading to the synthesis of non-functional transcripts and inhibition of protein synthesis.[5][6]

This metabolic disruption ultimately leads to the inhibition of parasite replication and cell death.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. shimadzu.com [shimadzu.com]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis of Allopurinol Hypersensitivity Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol (B61711), a cornerstone in the management of hyperuricemia and gout, is also a leading cause of severe cutaneous adverse reactions (SCARs), including Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), Stevens-Johnson syndrome (SJS), and toxic epidermal necrolysis (TEN). These life-threatening hypersensitivity reactions are underpinned by a complex interplay of genetic predisposition, drug metabolism, and specific T-cell-mediated immune responses. This technical guide provides a comprehensive overview of the molecular mechanisms driving allopurinol hypersensitivity, with a focus on the pivotal role of the Human Leukocyte Antigen (HLA) allele, HLA-B58:01. We delve into the immunological synapse, detailing the interaction between allopurinol's primary metabolite, oxypurinol (B62819), and the HLA-B58:01 protein, leading to the activation of cytotoxic T-cells. This guide summarizes key quantitative data, provides detailed experimental protocols for investigating these reactions, and presents visual diagrams of the core signaling pathways and experimental workflows.

Introduction

Allopurinol is a xanthine (B1682287) oxidase inhibitor that effectively reduces uric acid production. While generally well-tolerated, it can trigger delayed-type hypersensitivity reactions, which are T-cell mediated.[1] The most severe forms of these reactions are SCARs, which carry a significant risk of morbidity and mortality.[2] A strong pharmacogenetic association has been established between the presence of the HLA-B*58:01 allele and the risk of developing allopurinol-induced SCARs.[1][3] This association forms the basis for pre-prescription screening in certain populations to mitigate the risk of these devastating reactions.

The Central Role of HLA-B*58:01

The HLA-B gene encodes a protein that plays a crucial role in the immune system by presenting peptide antigens to T-cells. The HLA-B*58:01 allele is a specific variant of this gene that has been overwhelmingly linked to allopurinol hypersensitivity.

Genetic Association and Ethnic Variability

The presence of the HLA-B58:01 allele is the most significant known risk factor for allopurinol-induced SCARs.[1] The strength of this association, however, varies across different ethnic populations, which is largely attributed to the differing frequencies of the HLA-B58:01 allele in these groups.

Table 1: Association between HLA-B*58:01 and Allopurinol-Induced Severe Cutaneous Adverse Reactions (SCARs)

| Population/Study | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |

| Han Chinese | 580.3 | 46.2 - 7280.5 | [4] |

| Thai | 696.0 | 74.8 - 6475.0 | |

| Korean | 97.9 | 19.3 - 496.1 | [5] |

| European | 55.0 | 10.2 - 297.0 | [4] |

| Japanese | 44.0 | 4.2 - 461.1 | [5] |

| US Population | 28.0 | 8.6 - 100.6 | [6] |

Table 2: Frequency of the HLA-B*58:01 Allele in Various Global Populations

| Population | Allele Frequency (%) | Reference |

| Han Chinese | 7.4 - 20.0 | [3][7] |

| Thai | 6.0 - 8.0 | [8] |

| Korean | 12.0 | [5] |

| Vietnamese | 6.02 | [8] |

| African American | 3.8 - 7.4 | [3] |

| European | 0.7 - 1.5 | [3] |

| Japanese | 0.5 - 1.0 | [8] |

| Hispanic | 0.7 - 2.7 | [3] |

The Immunological Mechanism: A T-Cell Mediated Response

Allopurinol hypersensitivity is a classic example of a T-cell-mediated delayed-type hypersensitivity reaction. The primary effector cells are cytotoxic CD8+ T-lymphocytes.

The Role of Oxypurinol

Allopurinol is rapidly metabolized in the body to its major active metabolite, oxypurinol.[4] It is primarily oxypurinol, not the parent drug, that is the key molecule in triggering the immune response in hypersensitive individuals.[9] Studies have shown that T-cells from allergic patients are specifically activated by oxypurinol in a dose-dependent manner.[9]

The "p-i" Concept: Direct Pharmacological Interaction

The prevailing model for oxypurinol-mediated T-cell activation is the "pharmacological interaction with immune receptors" (p-i) concept.[9] This model proposes that oxypurinol can bind directly and non-covalently to the peptide-binding groove of the HLA-B*58:01 molecule on the surface of antigen-presenting cells (APCs).[10][11] This binding is thought to alter the conformation of the HLA-peptide complex, creating a novel immunological neo-antigen that is recognized as "foreign" by specific T-cell receptors (TCRs).[4][10] This interaction bypasses the need for conventional antigen processing.[9]

T-Cell Activation and Cytotoxic Cascade

The recognition of the oxypurinol-HLA-B*58:01-peptide complex by a specific TCR on a CD8+ T-cell initiates a signaling cascade, leading to T-cell activation, proliferation, and differentiation into cytotoxic T-lymphocytes (CTLs). These activated CTLs then release a battery of cytotoxic granules and cytokines, including granulysin, granzyme B, and perforin.[1][12] These molecules induce widespread apoptosis of keratinocytes, leading to the characteristic blistering and sloughing of the skin seen in SJS and TEN.[13][14]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular and cellular events in allopurinol hypersensitivity.

Experimental Protocols

Investigating allopurinol hypersensitivity in a research setting involves a number of specialized in vitro techniques. The following are representative protocols for key experiments.

HLA-B*58:01 Genotyping using PCR-SSP

This protocol outlines the general steps for sequence-specific primer polymerase chain reaction (PCR-SSP) for HLA-B*58:01 detection.

Objective: To determine the presence or absence of the HLA-B*58:01 allele in a genomic DNA sample.

Materials:

-

Genomic DNA extracted from whole blood or buccal swabs.

-

PCR master mix (containing Taq polymerase, dNTPs, and buffer).

-

Sequence-specific primers for HLA-B*58:01 (forward and reverse).

-

Control primers (e.g., for a housekeeping gene like beta-globin).

-

Nuclease-free water.

-

Thermal cycler.

-

Agarose (B213101) gel electrophoresis system.

-

DNA visualization agent (e.g., ethidium (B1194527) bromide or SYBR Safe).

Methodology:

-

DNA Extraction: Isolate high-quality genomic DNA from the patient sample using a commercially available kit. Quantify the DNA concentration and assess its purity.

-

PCR Reaction Setup:

-

Prepare a PCR master mix containing the PCR buffer, dNTPs, Taq polymerase, and nuclease-free water.

-

In separate PCR tubes, add the master mix, the HLA-B*58:01 specific primer set, and the control primer set.

-

Add a standardized amount of genomic DNA to each tube.

-

Include positive (known HLA-B*58:01 positive DNA) and negative (no DNA) controls.

-

-

PCR Amplification:

-

Place the PCR tubes in a thermal cycler.

-

Perform PCR with the following general cycling conditions (optimization may be required):

-

Initial denaturation: 95°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: Temperature specific to the primers (e.g., 60-65°C) for 30 seconds.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 5 minutes.

-

-

-

Gel Electrophoresis:

-

Prepare a 1.5-2% agarose gel containing a DNA visualization agent.

-

Load the PCR products into the wells of the gel, along with a DNA ladder.

-

Run the electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

-

Result Interpretation:

-

Visualize the DNA bands under UV light.

-

A band in the control lane confirms the PCR reaction was successful.

-

A band of the expected size in the HLA-B*58:01 specific lane indicates a positive result for the allele. The absence of this band indicates a negative result.

-

Lymphocyte Transformation Test (LTT)

The LTT is an in vitro assay to detect drug-specific memory T-cell responses.

Objective: To measure the proliferation of peripheral blood mononuclear cells (PBMCs) in response to stimulation with allopurinol and oxypurinol.

Materials:

-

Freshly isolated PBMCs from patients and healthy controls.

-

Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine.

-

Allopurinol and oxypurinol solutions at various concentrations.

-

Positive control (e.g., phytohemagglutinin - PHA).

-

Negative control (culture medium alone).

-

96-well cell culture plates.

-

Method for assessing cell proliferation (e.g., [3H]-thymidine incorporation or a colorimetric assay like MTT or XTT).

-

Incubator (37°C, 5% CO2).

Methodology:

-

PBMC Isolation: Isolate PBMCs from heparinized venous blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture:

-

Resuspend the PBMCs in complete culture medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

-

Drug Stimulation:

-

Add 100 µL of the drug solutions (allopurinol and oxypurinol at various concentrations, e.g., 50, 100, 200 µg/mL), positive control, or negative control to the respective wells in triplicate.

-

-

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 atmosphere.

-

Proliferation Assay:

-

[3H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Colorimetric assay (XTT): Add the XTT reagent to each well and incubate for 4-6 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the mean counts per minute (CPM) or absorbance for each condition.

-

Calculate the Stimulation Index (SI) :

-

SI = (Mean CPM or absorbance of drug-stimulated wells) / (Mean CPM or absorbance of unstimulated wells)

-

-

An SI ≥ 2 is generally considered a positive result.[2]

-

Table 3: Representative Lymphocyte Transformation Test (LTT) Data

| Subject Group | Stimulant | Concentration (µg/mL) | Stimulation Index (SI) (Mean ± SD) |

| Allopurinol-allergic | Oxypurinol | 100 | 5.8 ± 2.1 |

| Allopurinol-allergic | Allopurinol | 100 | 2.5 ± 1.3 |

| Allopurinol-tolerant | Oxypurinol | 100 | 1.2 ± 0.4 |

| Allopurinol-tolerant | Allopurinol | 100 | 1.1 ± 0.3 |

Note: These are illustrative data and actual results may vary.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Release

The ELISpot assay is a highly sensitive method to quantify cytokine-secreting cells.

Objective: To measure the number of interferon-gamma (IFN-γ)-releasing cells in response to oxypurinol stimulation.

Methodology:

-

Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

Cell Plating and Stimulation:

-

Wash the plate and block non-specific binding.

-

Add PBMCs (2 x 10^5 cells/well) and the oxypurinol solution or controls to the wells.

-

-

Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.

-

Detection:

-

Lyse the cells and wash the plate.

-

Add a biotinylated anti-IFN-γ detection antibody.

-

Add streptavidin-alkaline phosphatase.

-

Add a substrate solution to develop the spots.

-

-

Analysis:

-

Wash and dry the plate.

-

Count the number of spot-forming cells (SFCs) using an automated ELISpot reader.

-

The results are expressed as SFCs per 10^6 PBMCs. A significant increase in SFCs in the presence of oxypurinol compared to the negative control indicates a positive response. A cut-off of 16 SFCs per 10^6 PBMCs upon oxypurinol stimulation has been suggested to have good discriminatory power.[15]

-

Conclusion

The molecular basis of allopurinol hypersensitivity is a paradigm of pharmacogenomic-driven adverse drug reactions. The strong association with the HLA-B*58:01 allele, the central role of the metabolite oxypurinol, and the subsequent T-cell activation via the p-i mechanism provide a clear, albeit complex, picture of its pathogenesis. The use of robust experimental protocols such as HLA genotyping, LTT, and ELISpot assays are crucial for both clinical diagnostics and for furthering our understanding of these severe reactions. Continued research into the precise molecular interactions and the downstream cytotoxic pathways will be instrumental in developing safer therapeutic strategies and refining personalized medicine approaches for patients with hyperuricemia and gout.

References

- 1. Oxypurinol-Specific T Cells Possess Preferential TCR Clonotypes and Express Granulysin in Allopurinol-Induced Severe Cutaneous Adverse Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estimated Carrier Prevalence of HLA-B*58:01 Across Diverse Populations in the US and Globally - ACR Meeting Abstracts [acrabstracts.org]

- 4. The allopurinol metabolite, oxypurinol, drives oligoclonal expansions of drug‐reactive T cells in resolved hypersensitivity cases and drug‐naïve healthy donors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HLA-B*58:01 and Risk of Allopurinol-Induced Severe Cutaneous Adverse Reactions in the US - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jogh.org [jogh.org]

- 8. mdpi.com [mdpi.com]

- 9. Oxypurinol directly and immediately activates the drug-specific T cells via the preferential use of HLA-B*58:01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. files.cpicpgx.org [files.cpicpgx.org]

- 12. Defining the Immunogenomics of Allopurinol-Induced SJS/TEN | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]

- 13. Updates in the pathogenesis of SJS/TEN - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allopurinol: Clinical Considerations in the Development and Treatment of Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis, and Other Associated Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro test to confirm diagnosis of allopurinol-induced severe cutaneous adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacogenomics of Allopurinol: A Technical Guide to Metabolism, Patient Response, and Safety

Abstract

Allopurinol (B61711) is a cornerstone therapy for managing hyperuricemia and gout.[1][2] However, patient response and susceptibility to adverse effects are highly variable. This variability is significantly influenced by genetic factors, making allopurinol a key subject in the field of pharmacogenomics. This technical guide provides an in-depth exploration of the genetic determinants of allopurinol metabolism, efficacy, and, most critically, severe cutaneous adverse reactions (SCARs). We detail the metabolic pathways, the profound impact of the HLA-B*58:01 allele on hypersensitivity risk, and the role of the ABCG2 transporter in treatment response. This document synthesizes quantitative data into structured tables, outlines key experimental methodologies, and provides visual diagrams of critical pathways and workflows to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development.

Allopurinol Metabolism and Mechanism of Action

Allopurinol's therapeutic effect stems from its role as an inhibitor of xanthine (B1682287) oxidase (XO), the pivotal enzyme in the purine (B94841) catabolism pathway.[3][4] Understanding its metabolism is crucial to comprehending its pharmacogenomic profile.

The Purine to Uric Acid Pathway

Purine nucleotides are metabolized into hypoxanthine (B114508) and xanthine.[5] Xanthine oxidase, a molybdenum-containing enzyme, catalyzes the final two steps of this pathway: the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[6][7] Excess uric acid can lead to hyperuricemia, a condition that can cause gout as urate crystals deposit in joints and tissues.[4]

Allopurinol as a Xanthine Oxidase Inhibitor

Allopurinol is a structural analog of hypoxanthine.[5] After oral administration, it is rapidly absorbed and metabolized, primarily by aldehyde oxidase (AOX1) and xanthine oxidase itself, into its major active metabolite, oxypurinol (B62819) (also known as alloxanthine).[3][5][8] Both allopurinol and oxypurinol act as competitive inhibitors of xanthine oxidase.[4][5]

Oxypurinol, which has a much longer half-life than allopurinol, binds tightly to the reduced molybdenum center of the enzyme, effectively inactivating it and preventing the production of uric acid.[3][9] This leads to a decrease in serum uric acid levels and an increase in the more soluble precursors, hypoxanthine and xanthine, which are then excreted by the kidneys.[4]

Pharmacokinetic Profile

Allopurinol is rapidly absorbed with a short half-life, while its active metabolite, oxypurinol, has a much longer half-life, contributing to the drug's sustained effect.[3] Both compounds are primarily excreted renally.[3][10] The pharmacokinetic parameters are summarized in the table below.

| Parameter | Allopurinol | Oxypurinol | Reference |

| Oral Bioavailability | 79 ± 20% | - | [1] |

| Half-life (t½) | 1-2 hours | ~15-23 hours | [1][3] |

| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg | [1] |

| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg | [1] |

| Metabolism | Converted to oxypurinol by XO and AOX1 | - | [3][8] |

| Excretion | Renal | Almost entirely renal | [1][3] |

Table 1: Pharmacokinetic Parameters of Allopurinol and its Active Metabolite, Oxypurinol. Data are presented as mean ± standard deviation where available.

Pharmacogenomics of Allopurinol-Induced Severe Cutaneous Adverse Reactions (SCARs)

While generally well-tolerated, allopurinol is a leading cause of SCARs, a group of life-threatening conditions including Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS).[11][12][13]

The Critical Role of HLA-B*58:01

A strong and consistent association has been established between the Human Leukocyte Antigen (HLA)-B allele, HLA-B58:01, and the risk of developing allopurinol-induced SCARs.[12][14][15][16] The allele is a codominant gene, meaning that carrying even a single copy increases risk.[14][17] This association is particularly strong in certain Asian populations, such as Han Chinese, Korean, and Thai individuals, who have a higher prevalence of this allele.[14][15] In a study of Han Chinese patients, 100% of those who developed allopurinol-induced SJS/TEN carried the HLA-B58:01 allele, compared to only 15% of tolerant patients.[14][17]

| Population | Allele Frequency (%) | Reference |

| Han Chinese | up to 20% | [18] |

| Korean | ~12% | [18] |

| Thai | ~8-15% | [14][18] |

| Indian | ~15.4% | [18] |

| African American | ~3.8% | [18] |

| Hispanic | ~1.35% | [18] |

| Caucasian (European) | ~0.8-2% | [15][18] |

Table 2: Approximate Frequencies of the HLA-B*58:01 Allele in Various Global Populations.